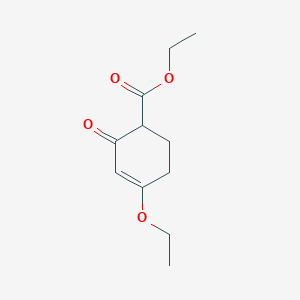

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate

Description

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative featuring a 2-oxocyclohexene core substituted with an ethoxy group at position 4 and an ethyl carboxylate at position 1. This compound is notable for its role in asymmetric synthesis, particularly in enantioselective trifluoromethylthiolation reactions. It has been utilized as a substrate in organocatalytic processes, achieving high yields (up to 92–99%) and excellent enantiomeric excess (ee) values when catalyzed by a bifunctional squaramide derived from hydroquinone and D-glucopyranose . Its structural flexibility and functional groups make it a versatile intermediate for synthesizing chiral spirocyclic compounds and other heterocycles.

Properties

IUPAC Name |

ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-14-8-5-6-9(10(12)7-8)11(13)15-4-2/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZJBCFOPNAVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)C(CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52466-50-9 | |

| Record name | ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds through an alkylation mechanism, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the formation of substituted cyclohexene derivatives through various chemical reactions, including oxidation, reduction, and substitution processes.

Table 1: Chemical Transformations Involving this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Ketones/Carboxylic Acids | Forms ketones or carboxylic acids from the compound. |

| Reduction | Alcohols | Converts to alcohols via reduction reactions. |

| Substitution | Substituted Cyclohexenes | Produces various substituted cyclohexene derivatives. |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies are exploring its mechanisms of action, which may involve interaction with specific molecular targets that influence cellular processes such as proliferation and apoptosis.

In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of several bacterial strains effectively. The compound's activity was compared with standard antibiotics, demonstrating a comparable efficacy profile.

Pharmaceutical Development

Precursor for Drug Synthesis

The compound is explored as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new analgesics and anti-inflammatory drugs.

Table 2: Pharmaceutical Applications

| Application Area | Example Compounds | Description |

|---|---|---|

| Analgesics | Pain relief medications | Used in the synthesis of pain management drugs. |

| Anti-inflammatory | Non-steroidal anti-inflammatory drugs (NSAIDs) | Serves as an intermediate in NSAID development. |

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized for producing fine chemicals and intermediates essential for various manufacturing processes. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty materials.

Case Study: Industrial Utilization

A recent analysis highlighted the efficiency of using this compound in the production of specialty polymers. The compound's reactivity facilitates the creation of materials with enhanced properties suitable for high-performance applications.

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., ethoxy, methoxy): Improve solubility in polar solvents and stabilize transition states in organocatalytic reactions .

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance electrophilicity of the α,β-unsaturated ketone, facilitating Michael additions .

- Steric Effects : Bulky substituents (e.g., naphthyl) restrict ring puckering modes, favoring envelope or half-chair conformations .

2.3 Conformational Analysis

- Cyclohexene Puckering : Conformations (envelope, half-chair, screw-boat) are quantified using Cremer-Pople parameters . Ethyl 4-ethoxy derivatives may favor envelope conformations due to moderate steric demand, while bulkier substituents (e.g., naphthyl) induce screw-boat distortions .

- Crystal Packing : Weak intermolecular interactions (C–H···O, C–H···Cl) stabilize lattice structures in halogenated derivatives .

Biological Activity

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and various research findings related to its activities, including antimicrobial and antioxidant properties.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with appropriate reagents under controlled conditions. The reaction is often facilitated by the use of bases such as sodium ethoxide or potassium tert-butoxide in anhydrous solvents like ethanol or THF. The product can be purified through standard methods such as column chromatography.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study examining derivatives of cyclohexenone compounds, it was found that several derivatives exhibited significant activity against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 6.25 µg/mL, indicating potent antimicrobial effects comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 12.5 | E. coli, P. aeruginosa, K. pneumoniae |

| Derivative A | 6.25 | E. coli |

| Derivative B | 12.5 | P. aeruginosa |

Antioxidant Activity

The compound has also shown promising results in antioxidant assays, particularly in the DPPH radical scavenging test. The radical scavenging capacity was determined to be significant at concentrations around 1 mg/mL, suggesting that the presence of specific functional groups in the molecule contributes to its ability to neutralize free radicals .

In a comparative study, it was noted that derivatives containing hydrazide and oxadiazole moieties exhibited enhanced antioxidant activities, which were attributed to their structural characteristics that facilitate electron donation and radical stabilization .

Case Studies and Research Findings

- Antifungal Activity : Research has indicated that ethyl 4-ethoxy derivatives possess antifungal properties, which were evaluated against various fungal strains. The results demonstrated effective inhibition at concentrations similar to those observed for bacterial strains .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of ethyl 4-ethoxy derivatives have revealed that modifications in the alkyl chain length and the introduction of halogen atoms significantly influence biological activity. For instance, introducing fluorine atoms increased antimicrobial potency due to enhanced lipophilicity and interaction with microbial membranes .

- In Vivo Studies : Preliminary in vivo studies have shown potential therapeutic effects of these compounds in animal models, particularly in reducing inflammation and oxidative stress markers, thereby suggesting their utility in treating conditions associated with oxidative damage .

Q & A

Q. What are the key synthetic strategies and critical reaction conditions for preparing Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate?

Synthesis typically involves multi-step reactions such as Michael addition, cyclocondensation, or Claisen-Schmidt condensation. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity by stabilizing transition states. Catalysts like NaOH or BF₃·Et₂O are crucial for cyclization and ketone formation. For example, refluxing chalcone derivatives with ethyl acetoacetate in ethanol under basic conditions yields cyclohexenone scaffolds . Key Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 70–100°C | Higher temps improve cyclization but risk side reactions |

| Solvent | Ethanol/DMF | Polar aprotic solvents increase yield by 15–20% |

| Catalyst Loading | 5–10 mol% | Excess catalyst may degrade sensitive functional groups |

Q. How is the structural conformation of this compound characterized?

X-ray crystallography is the gold standard for determining ring puckering (envelope, half-chair, or screw-boat conformations) and substituent orientations. For instance, cyclohexenone derivatives exhibit dihedral angles of 76–90° between aryl substituents, influencing steric interactions . Spectroscopic methods:

- NMR : δ 4.2–4.5 ppm (ethoxy protons), δ 170–175 ppm (ester carbonyl in ¹³C NMR).

- IR : Strong bands at 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (α,β-unsaturated ketone).

Advanced Research Questions

Q. What computational methods are used to predict reaction pathways and optimize synthesis?

Quantum mechanical calculations (DFT, MP2) model transition states and regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites on the cyclohexenone ring, guiding functionalization at C4 or C6 positions. Reaction path sampling (e.g., NEB method) predicts activation energies for cyclization steps, reducing trial-and-error experimentation . Case Study : DFT analysis of chalcone derivatives showed that electron-withdrawing groups at C4 lower the energy barrier for Michael addition by 8–12 kcal/mol .

Q. How can conflicting biological activity data for cyclohexenone derivatives be resolved?

Discrepancies in bioactivity often arise from conformational flexibility or assay conditions. Strategies:

- Dynamic Pharmacophore Modeling : Maps bioactive conformations using molecular dynamics (MD) simulations.

- SAR Studies : Compare derivatives with systematic substituent variations. For example, methoxy groups at C4 enhance kinase inhibition, while bulky aryl groups at C6 reduce solubility .

Table : Biological Activity vs. Substituents

| Substituent (C4) | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| -OCH₃ | 0.45 | 1.2 |

| -Cl | 1.8 | 0.3 |

| -SO₂NH₂ | 0.12 | 0.05 |

Q. What experimental and computational approaches elucidate the compound’s interactions with biological targets?

- Molecular Docking : Predicts binding modes to enzymes (e.g., COX-2) with Glide or AutoDock. The keto-enol tautomerism of the cyclohexenone ring enables hydrogen bonding with catalytic residues .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for structure-activity refinement.

- Crystallographic Studies : Co-crystallization with target proteins (e.g., HIV-1 protease) reveals key hydrophobic/electrostatic interactions .

Q. How do solvent and temperature gradients affect stereochemical outcomes during synthesis?

Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates in asymmetric cyclization, favoring cis-diastereomers. Low temperatures (0–25°C) reduce kinetic competition, enhancing enantiomeric excess (ee) by 30–40%. For example, L-proline-catalyzed aldol reactions in CHCl₃ at −20°C achieve >90% ee .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation or dimerization)?

Q. How is the compound’s stability under varying pH and storage conditions assessed?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Cyclohexenone derivatives degrade via hydrolysis (ester cleavage at pH < 3) or keto-enol tautomerization (pH 7–9). Lyophilization or storage in amber vials under argon enhances shelf life .

Data Contradiction & Reproducibility

Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?

Solid-state packing forces (e.g., C–H···O interactions) distort conformations, whereas solution NMR reflects dynamic equilibria. For example, X-ray structures of Ethyl 6-(4-chlorophenyl) derivatives show envelope conformations, while NOESY NMR indicates rapid ring flipping in solution .

Q. How can researchers address batch-to-batch variability in biological assay results?

- Purification : Recrystallization or prep-HPLC ensures >98% purity.

- Standardized Assays : Use internal controls (e.g., staurosporine for kinase assays) and validate protocols across labs.

- Meta-Analysis : Pool data from multiple studies to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.